molecular formula C7H9N3O2 B018534 N1-Methyl-4-nitrobenzene-1,2-diamine CAS No. 41939-61-1

N1-Methyl-4-nitrobenzene-1,2-diamine

Cat. No. B018534
CAS RN: 41939-61-1
M. Wt: 167.17 g/mol
InChI Key: MNIKERWISBANET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N1-Methyl-4-nitrobenzene-1,2-diamine and related compounds involves several steps from basic benzene derivatives through nitration and functional group modifications. For example, the synthesis of diamine derivatives can be achieved through the interaction of nitrobenzene with diamines under specific conditions, demonstrating the versatility of nitrobenzene derivatives in organic synthesis (T. Ibata et al., 1995) (Ibata, Zou, & Demura, 1995).

Molecular Structure Analysis

Nitrobenzene derivatives exhibit diverse molecular structures, influenced by their functional groups. The molecular structure is crucial in determining the compound's physical and chemical properties. For instance, studies on N,N'-diethyl-4-nitrobenzene-1,3-diamine and related compounds show how variations in functional groups affect molecular conformation, packing, and intramolecular interactions (Thomas J Payne et al., 2010) (Payne et al., 2010).

Chemical Reactions and Properties

Nitrobenzene derivatives undergo various chemical reactions, including substitutions and hydrogen bonding, which are pivotal in synthesizing other compounds. The study of hydrogen bonding in 4-nitrobenzene-1,2-diamine highlights the significance of intramolecular and intermolecular interactions in determining the compound's chemical behavior (D. Geiger & D. Parsons, 2014) (Geiger & Parsons, 2014).

Physical Properties Analysis

The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. The study of substituted nitroanilines provides insights into the physical properties of nitrobenzene derivatives, showing how different substituents affect these characteristics (C. Glidewell et al., 2001) (Glidewell et al., 2001).

Chemical Properties Analysis

The chemical properties of N1-Methyl-4-nitrobenzene-1,2-diamine, such as reactivity and stability, are crucial for its application in organic synthesis and material science. For example, the photoreduction of nitrobenzenes by amines showcases the reactivity of nitrobenzene derivatives under specific conditions (E. Norambuena et al., 2004) (Norambuena, Olea‐Azar, Rufs, & Encinas, 2004).

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including 2-nitrobenzyl and related compounds, play a crucial role in synthetic chemistry. Their application shows promise for the future, indicating potential relevance to the study or use of N1-Methyl-4-nitrobenzene-1,2-diamine in the synthesis or protection of sensitive molecules during chemical reactions (Amit, Zehavi, & Patchornik, 1974).

Luminescent Micelles for Sensing Explosives

Luminescent micelles, with incorporated luminescent tags, have been developed as chemical sensors for nitroaromatic and nitramine explosives. This technology, utilizing nano-structured materials, may have implications for the use of nitroaromatic compounds like N1-Methyl-4-nitrobenzene-1,2-diamine in the design of new materials for detecting hazardous substances (Paria et al., 2022).

Novel Brominated Flame Retardants

The increasing application of novel brominated flame retardants in consumer goods and their environmental impact calls for research into alternative compounds that might include N1-Methyl-4-nitrobenzene-1,2-diamine. This review highlights the need for further study on the occurrence, fate, and toxicity of these compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Nitrobenzene Production Process

The review of nitrobenzene production processes, including those utilizing solid acid catalysts, suggests areas where N1-Methyl-4-nitrobenzene-1,2-diamine could potentially play a role in the development of more sustainable chemical production methods (Hong, 2003).

Degradation of Acetaminophen by Advanced Oxidation

Advanced oxidation processes (AOPs) for treating acetaminophen in water lead to various by-products and degradation pathways. This review presents a comprehensive understanding of AOPs and their by-products, potentially informing research on the environmental behavior and treatment of nitroaromatic compounds like N1-Methyl-4-nitrobenzene-1,2-diamine (Qutob et al., 2022).

Safety And Hazards

The safety information for “N1-Methyl-4-nitrobenzene-1,2-diamine” includes hazard statements H315, H319, H335, and precautionary statements P261, P305, P338, P351 .

properties

IUPAC Name

1-N-methyl-4-nitrobenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-9-7-3-2-5(10(11)12)4-6(7)8/h2-4,9H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIKERWISBANET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40392330
Record name N1-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-Methyl-4-nitrobenzene-1,2-diamine

CAS RN

41939-61-1
Record name N1-Methyl-4-nitrobenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40392330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-N-methyl-4-nitrobenzene-1,2-diamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 350 mL pressure flask, 2-fluoro-5-nitroaniline (10 g, 0.064 mol), methylamine as a 2M solution in THF (65 mL, 0.13 mol) and potassium carbonate (18 g, 0.13 mol) in 1-Methyl-2-pyrrolidinone (80 mL) were combined. The flask was sealed and heated to 120 degrees C. overnight. The reaction was monitored by TLC. When reaction was judged to be complete based upon consumption of 2-fluoro-5-nitroaniline, it was cooled to room temperature and poured into 2-3 times the total reaction volume of water. When a precipitate was formed, it was filtered and dried. The product was carried on without purification. 1H NMR (300 MHz, d6DMSO) δ 7.54 (dd, J=8.79, 2.64 Hz, 1H), 7.39 (d, J≦2.64 Hz, 1H), 6.41 (d, J=8.79 Hz, 1H), 6.11 (d, J=4.39 Hz, 1H), 5.07 (s, 2H), 2.83 (d, 1H), 4.83 Hz, 3H).
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18 g
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80 mL
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Synthesis routes and methods II

Procedure details

71 Parts of 2,4-dinitro-N-methylaniline and 53 parts of sodium hydrogen carbonate are stirred in 144 parts of methanol. The yellow suspension is heated in the course of 20 minutes to 40° C. Simultaneously, 81.9 parts of 60% sodium sulphide are dissolved in 144 parts of water of approx. 40° C and 1.2 parts of 30% sodium hydroxide solution are added to the resultant solution. The turbid yellow solution is filtered. The clear yellow filtrate is added dropwise in the course of 2 hours to the suspension of 2,4-dinitro-N-methylaniline. An exothermic reaction occurs during the dropwise addition. The contents of the flask turn dark in colour. The new suspension is heated in the course of 1 hour to 70° C and stirred for 15 minutes at this temperature (reflux). Then 144 parts of methanol are distilled off. The residue is cooled to 25° C and 50 parts of ice are added. After suction filtration at 8° C, the filter cake is washed three times with 160 parts of water and dried in vacuo at 60° C, affording 56.8 parts of 2-amino-4-nitro-N-methylaniline (94.4% of theory). The melting point of the product is 177°-178° C.
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Synthesis routes and methods III

Procedure details

To a solution of 2-fluoro-5-nitroaniline (3.0 g, 19.2 mmol) in 24 ml N-methylpyrrolidinone in a sealed reaction vessel was added potassium carbonate (5.4 g, 30.0 mmol) and a solution of methyl amine (20 ml, 2M in THF) and the reaction was heated to 120° C. After 16 h, the reaction mixture was cooled to room temperature and poured into 200 ml of water. The resulting precipitate was filtered and dried to give the title compound as a red solid. MS (ESI) m/z=168 [M+H].
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3 g
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24 mL
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5.4 g
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20 mL
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200 mL
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Synthesis routes and methods IV

Procedure details

12.5 g (0.079 mol) of 2-fluoro-5-nitroaniline and 100 ml methylamine (40% in water) are stirred for 48 hours at ambient temperature. The precipitated product is diluted with water, suction filtered, washed and dried.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-Methyl-4-nitrobenzene-1,2-diamine
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